3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride 3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1909327-07-6
VCID: VC5294231
InChI: InChI=1S/C8H12N2O.2ClH/c9-4-8(6-11)7-2-1-3-10-5-7;;/h1-3,5,8,11H,4,6,9H2;2*1H
SMILES: C1=CC(=CN=C1)C(CN)CO.Cl.Cl
Molecular Formula: C8H14Cl2N2O
Molecular Weight: 225.11

3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride

CAS No.: 1909327-07-6

Cat. No.: VC5294231

Molecular Formula: C8H14Cl2N2O

Molecular Weight: 225.11

* For research use only. Not for human or veterinary use.

3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride - 1909327-07-6

Specification

CAS No. 1909327-07-6
Molecular Formula C8H14Cl2N2O
Molecular Weight 225.11
IUPAC Name 3-amino-2-pyridin-3-ylpropan-1-ol;dihydrochloride
Standard InChI InChI=1S/C8H12N2O.2ClH/c9-4-8(6-11)7-2-1-3-10-5-7;;/h1-3,5,8,11H,4,6,9H2;2*1H
Standard InChI Key PADTYGDBHPGTSD-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(CN)CO.Cl.Cl

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(aminomethyl)-3-(pyridin-3-yl)propan-1-ol dihydrochloride, reflecting its branched propane chain with functional groups at positions 1 (hydroxyl), 2 (pyridin-3-yl), and 3 (aminomethyl). The molecular formula C9H14Cl2N2O\text{C}_9\text{H}_{14}\text{Cl}_2\text{N}_2\text{O} corresponds to a molecular weight of 239.14 g/mol.

Stereochemical and Conformational Features

The compound’s InChI code (1S/C9H14N2O.2ClH/c10-5-9(7-12)4-8-2-1-3-11-6-8;;/h1-3,6,9,12H,4-5,7,10H2;2*1H) specifies a non-chiral center but highlights conformational flexibility due to rotational freedom around the C–C bonds. The pyridine ring introduces aromaticity, while the hydroxyl and amino groups enable hydrogen bonding and protonation-dependent reactivity.

Comparative Analysis with Structural Analogs

PubChem entries for related compounds, such as (3R)-3-amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride (CID 34177442) and 1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride (CID 165658215), reveal key differences in substituent positioning (Table 1) . These variations significantly impact solubility, stability, and intermolecular interactions.

Table 1: Structural Comparison of Pyridine-Based Propanolamine Derivatives

Compound NameMolecular FormulaSubstituent PositionsMolecular Weight (g/mol)
3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochlorideC9H14Cl2N2O\text{C}_9\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}1-OH, 2-pyridin-3-yl, 3-NH2_2239.14
(3R)-3-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochlorideC8H14Cl2N2O\text{C}_8\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}1-OH, 3-pyridin-3-yl, 3-NH2_2225.11
1-Amino-3-(pyridin-3-yl)propan-2-ol dihydrochlorideC8H14Cl2N2O\text{C}_8\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}2-OH, 3-pyridin-3-yl, 1-NH2_2225.11

Physicochemical Properties

Thermal Stability and Solubility

As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form. It is typically stored as a stable white powder at room temperature. Analogous compounds demonstrate moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Acid-Base Behavior

The amino group (pKa9.5\text{p}K_a \approx 9.5) and pyridine nitrogen (pKa5.2\text{p}K_a \approx 5.2) contribute to pH-dependent protonation states. Under physiological conditions (pH 7.4), the amino group remains protonated (NH3+\text{NH}_3^+), while the pyridine nitrogen is largely unprotonated, enabling metal coordination .

Synthesis and Purification Strategies

Reductive Amination Pathways

While no direct synthesis data exists for this compound, analogous dihydrochloride salts are often synthesized via reductive amination of ketones or aldehydes using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in acidic media . For example, (3R)-3-amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride is prepared by reducing its corresponding ketone precursor with lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in tetrahydrofuran (THF) .

Crystallization and Salt Formation

The dihydrochloride salt is typically isolated by evaporating the reaction solvent and recrystallizing the residue from ethanol or methanol. X-ray diffraction studies of related compounds reveal monoclinic crystal systems with hydrogen-bonded networks stabilizing the lattice .

Applications in Coordination Chemistry

Schiff Base Complex Formation

The primary amino group facilitates condensation with carbonyl compounds to form Schiff base ligands. For instance, zinc(II) complexes derived from similar propanolamine derivatives exhibit distorted tetrahedral geometries, as confirmed by single-crystal X-ray analysis. These complexes demonstrate catalytic activity in hydrolysis reactions and enantioselective transformations.

Metal Ion Sensing and Separation

Pyridine-containing propanolamines act as ion-pairing agents in chromatographic separations of transition metals. Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, a structural analog, selectively binds Cu2+^{2+} and Fe3+^{3+} in aqueous solutions, enabling their detection at sub-ppm concentrations .

Biomedical and Industrial Relevance

Fluorescent Sensor Development

Derivatives functionalized with fluorophores (e.g., dansyl or coumarin groups) serve as turn-on sensors for neurotransmitters like dopamine. The amino group’s nucleophilicity allows conjugation to fluorescent dyes, while the pyridine ring enhances π-stacking with aromatic analytes .

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